molecular formula C14H11ClN2OS B3049620 Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]- CAS No. 21258-05-9

Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-

Cat. No. B3049620
CAS RN: 21258-05-9
M. Wt: 290.8 g/mol
InChI Key: XMAAUITXMKFGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-” is a chemical compound with the molecular formula C14H11ClN2OS and a molecular weight of 290.76800 . It is also known by other names such as “Urea, 1-benzoyl-3-(2-chlorophenyl)-2-thio-”, “N-benzoyl-N’-(o-chlorophenyl)thiocarbamide”, and “N-(2-chlorophenyl)-N’-benzoylthiocarbamide” among others .


Synthesis Analysis

The synthesis of “Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-” involves several steps. The precursors used in the synthesis include 2-Chloroaniline (CAS#:95-51-2), benzoylthiocarbimide (CAS#:532-55-8), Benzoyl chloride (CAS#:98-88-4), and benzoic acid (CAS#:65-85-0) . The synthetic route involves the reaction of these precursors to yield the desired compound .


Molecular Structure Analysis

The molecular structure of “Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-” consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact mass of the molecule is 290.02800 .

Scientific Research Applications

  • Pharmacological Properties and Clinical Use :

    • Benzamide derivatives, such as Metoclopramide, exhibit significant pharmacological properties, including acting as prokinetic agents by facilitating gastrointestinal motility. This action is beneficial in gastro-intestinal diagnostics, treating vomiting of various origins, and managing functional and organic gastro-intestinal disorders (Pinder et al., 2012).
  • Biochemical and Structural Analysis :

    • Novel synthetic pathways have been explored for benzamide derivatives, leading to the synthesis of compounds with potential anti-inflammatory and antioxidant properties. Such research underscores the versatility of benzamide scaffolds in synthesizing novel therapeutic agents with potential applications in treating various diseases (Raut et al., 2020).
  • Neurological Applications :

    • Certain benzamide analogs, like Eticlopride, have been utilized to understand dopamine receptor function better. These studies contribute significantly to the field of neuroscience, particularly in exploring the roles of D2-like receptors in behavior and the potential therapeutic applications for neurological disorders (Martelle & Nader, 2008).
  • Antituberculosis Activity :

    • Organotin(IV) complexes, including those derived from benzamide structures, have shown promising antituberculosis activity. Such studies highlight the potential of benzamide derivatives in developing novel antituberculosis agents, emphasizing the need for further investigation into their mechanisms of action and therapeutic efficacy (Iqbal et al., 2015).
  • Supramolecular Chemistry :

    • Benzamide derivatives have also found applications in supramolecular chemistry, where their ability to engage in hydrogen bonding has been exploited in designing novel materials with potential applications ranging from nanotechnology to biomedical applications (Cantekin et al., 2012).

properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAAUITXMKFGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175512
Record name Urea, 1-benzoyl-3-(2-chlorophenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-

CAS RN

21258-05-9
Record name N-[[(2-Chlorophenyl)amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21258-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-benzoyl-3-(2-chlorophenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021258059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC523942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1-benzoyl-3-(2-chlorophenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOYL-3-(2-CHLOROPHENYL)-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-
Reactant of Route 4
Reactant of Route 4
Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-
Reactant of Route 6
Reactant of Route 6
Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.